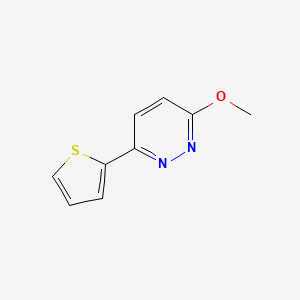
3-Methoxy-6-(thiophen-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Methoxy-6-(thiophen-2-yl)pyridazine” is a compound that contains a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms . The pyridazine ring is functionalized by a thiophene electron-rich heterocycle at position six .
Synthesis Analysis
The synthesis of “3-Methoxy-6-(thiophen-2-yl)pyridazine” can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . In this process, 3-Bromo-6-(thiophen-2-yl)pyridazine was coupled with the appropriate (hetero)aromatic boronic acids in a mixture of DME, ethanol, aqueous 2 M Na2CO3, and Pd(PPh3)4 at 80 °C, under nitrogen .Molecular Structure Analysis
The pyridazine ring in “3-Methoxy-6-(thiophen-2-yl)pyridazine” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been recognized for their anti-inflammatory properties. The incorporation of the thiophene ring in “3-Methoxy-6-(thiophen-2-yl)pyridazine” could potentially enhance its effectiveness as an anti-inflammatory agent. This application is significant in the development of new medications for treating chronic inflammatory diseases .
Antipsychotic and Anti-anxiety Potential
The structural complexity of “3-Methoxy-6-(thiophen-2-yl)pyridazine” suggests its potential use in neuropsychiatric treatment. Thiophene compounds have shown promise as antipsychotic and anti-anxiety drugs, indicating that this compound could be explored for similar effects .
Antimicrobial and Antibacterial Efficacy
Research has indicated that thiophene derivatives exhibit antimicrobial and antibacterial activities. “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be synthesized and tested against various bacterial strains to determine its efficacy as a new antibacterial agent .
Antifungal Properties
The presence of a thiophene moiety in pharmaceutical compounds has been linked to antifungal properties. This suggests that “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be valuable in the development of novel antifungal drugs .
Antioxidant Activity
Thiophene derivatives are known to possess antioxidant properties, which are crucial in combating oxidative stress in biological systems. The compound could be investigated for its potential to act as an antioxidant .
Anticancer Research
Some thiophene derivatives have shown anticancer activity. “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be a candidate for the synthesis of new anticancer drugs, with studies focusing on its efficacy against various cancer cell lines .
Kinase Inhibition
Kinases play a vital role in signal transduction and cell regulation. Thiophene derivatives have been used to inhibit kinase activity, which is a promising approach in the treatment of diseases like cancer. This compound could be explored for its kinase inhibitory properties .
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. “3-Methoxy-6-(thiophen-2-yl)pyridazine” could be utilized in the development of organic semiconductors or as a building block for conducting polymers due to its unique electronic properties .
properties
IUPAC Name |
3-methoxy-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQIPUGCIVTRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)
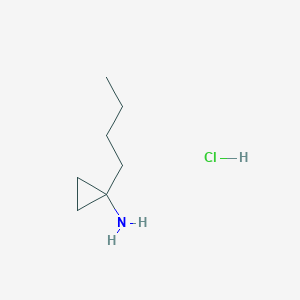
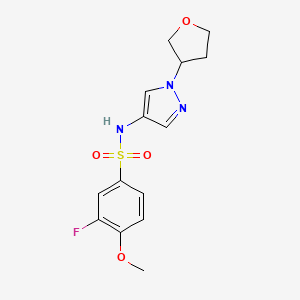
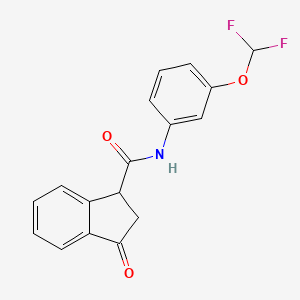
![6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2863334.png)
![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)
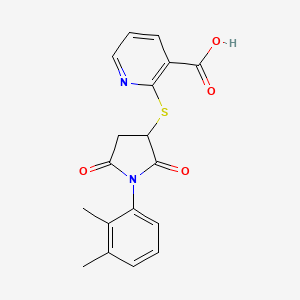
![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2863337.png)
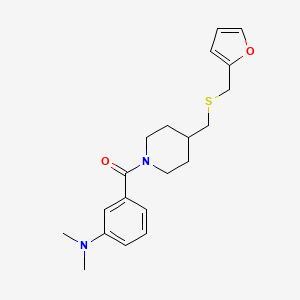

![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)

![[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2863347.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2863349.png)